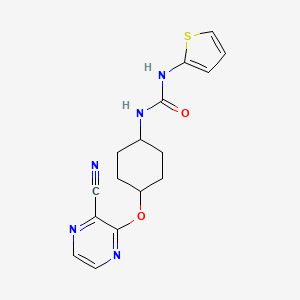
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 8-Azapurines
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives are used in the synthesis of 8-azapurines. These compounds are synthesized from 4-amino-1,2,3-triazole-5-carboxamides, which are condensed with various acetates to yield 8-azapurin-6-ones (Albert & Trotter, 1979).
Antimicrobial Properties
Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of this compound, show promise as antimicrobial agents. These compounds have been evaluated for their activity against various bacterial strains and pathogenic yeasts (Pokhodylo et al., 2021).
Development of Peptidomimetics and Bioactive Compounds
The compound is also suitable for the preparation of peptidomimetics and biologically active compounds. A protocol has been developed for creating a protected version of this triazole amino acid to avoid the Dimroth rearrangement, a common challenge in its chemistry (Ferrini et al., 2015).
Synthesis of Nucleosides
Derivatives of this compound are utilized in the synthesis of nucleosides, which are important compounds in various biological processes (Naik et al., 1974).
Applications in Heterocyclic Chemistry
This compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of various heterocyclic compounds and exploration of their properties. Its unique structure allows for the formation of complex heterocyclic systems that are valuable in experimental biology (Albert, 1986).
Multicomponent Reactions
The compound is involved in multi-component reactions, leading to the formation of triazoles with potential antibacterial and antifungal activities. Such reactions contribute to the development of new therapeutic agents (Vo, 2020).
Eigenschaften
IUPAC Name |
5-amino-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)6-16-10(12)9(11(13)17)14-15-16/h2-5H,6,12H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZMVZWDHQUUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

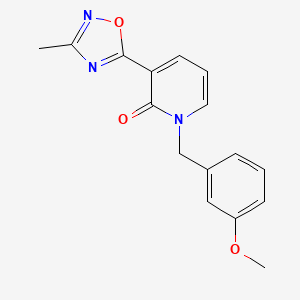
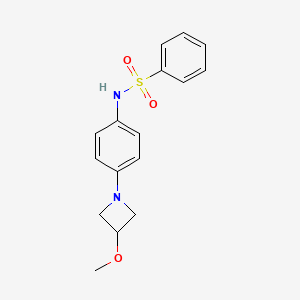
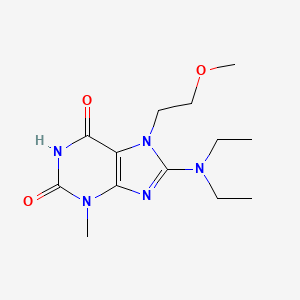

![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)
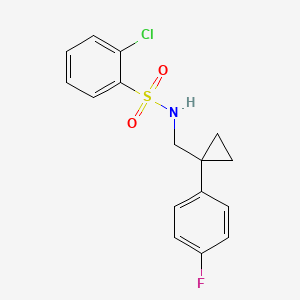
![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)
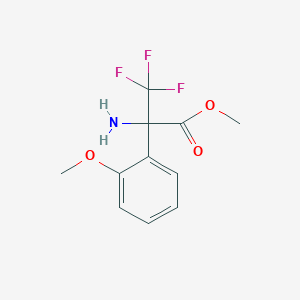
![1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)



